molecular formula C10H9FO B11919229 (R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Katalognummer: B11919229
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: LEYVNNXOQDJEJG-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a chiral fluorinated organic compound It is characterized by the presence of a fluorine atom, a methyl group, and a dihydroindenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2,3-dihydro-1H-inden-1-one and a fluorinating agent.

    Fluorination Reaction: The key step involves the introduction of the fluorine atom. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of ®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty materials, such as fluorinated polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of ®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: The non-chiral version of the compound.

    2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom.

    2-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group.

Uniqueness

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and the presence of both a fluorine atom and a methyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to its non-chiral or non-fluorinated counterparts.

Eigenschaften

Molekularformel

C10H9FO

Molekulargewicht

164.18 g/mol

IUPAC-Name

(2R)-2-fluoro-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m1/s1

InChI-Schlüssel

LEYVNNXOQDJEJG-SNVBAGLBSA-N

Isomerische SMILES

C[C@]1(CC2=CC=CC=C2C1=O)F

Kanonische SMILES

CC1(CC2=CC=CC=C2C1=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.